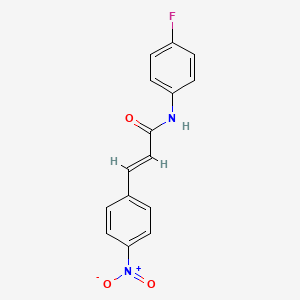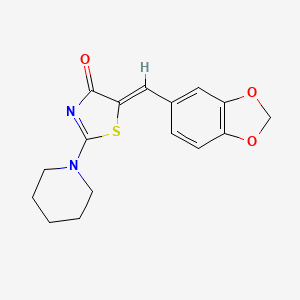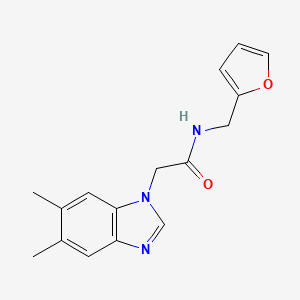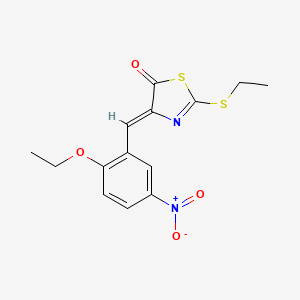![molecular formula C17H17NO3 B5732617 methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate, also known as Methylphenidate, is a commonly used drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a psychostimulant that affects the central nervous system by increasing the levels of dopamine and norepinephrine in the brain.
作用机制
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate works by increasing the levels of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the reward system of the brain, while norepinephrine is involved in the fight or flight response. By increasing the levels of these neurotransmitters, methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate improves attention, concentration, and impulse control.
Biochemical and Physiological Effects:
methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the levels of glucose and oxygen in the brain, which enhances cognitive function. methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate can cause side effects such as insomnia, loss of appetite, and anxiety.
实验室实验的优点和局限性
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate has several advantages and limitations for lab experiments. It is a well-studied drug that has been extensively researched for its therapeutic effects on ADHD and narcolepsy. It is also relatively easy to synthesize and purify. However, methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate can cause side effects that may interfere with the results of lab experiments. Additionally, methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate is a controlled substance, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate. One direction is to study the long-term effects of methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate on the brain and behavior. Another direction is to investigate the potential use of methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers could explore the development of new drugs that are more effective and have fewer side effects than methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate.
Conclusion:
methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate is a commonly used drug that is used to treat ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, concentration, and impulse control. methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate is a well-studied drug that has significant therapeutic potential for the treatment of neurological disorders.
合成方法
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate is synthesized by the reaction of ethylphenidate with methyl iodide in the presence of a base. The reaction produces methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate as a white crystalline powder. The purity of methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoateate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been found to improve attention, concentration, and impulse control in individuals with ADHD. It is also used to treat narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.
属性
IUPAC Name |
methyl 4-[[2-(4-methylphenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-5-13(6-4-12)11-16(19)18-15-9-7-14(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHDFQQWAZEPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)





![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
